2-(3-fluorophenyl)ethanesulfonyl Chloride
Overview
Description
2-(3-fluorophenyl)ethanesulfonyl Chloride is a chemical compound with the molecular formula C8H8ClFO2S . It has a molecular weight of 222.67 .
Molecular Structure Analysis
The InChI code for 2-(3-fluorophenyl)ethanesulfonyl Chloride is 1S/C8H8ClFO2S/c9-13(11,12)5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-fluorophenyl)ethanesulfonyl Chloride are not available, sulfonyl chlorides in general are known to be reactive. They can react with alcohols to form sulfonate esters, which are good leaving groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2-(3-fluorophenyl)ethanesulfonyl Chloride is a liquid at room temperature . It has a predicted boiling point of 294.0° C at 760 mmHg and a predicted density of 1.4 g/mL . The refractive index is predicted to be n 20D 1.54 .Scientific Research Applications
Atom Transfer Radical Addition Reactions
Fluoroalkylsulfonyl chlorides have been employed as sources of fluorinated radicals in atom transfer radical addition (ATRA) reactions. These compounds, under photochemical conditions and copper mediation, efficiently add fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds. This process yields α-chloro-β-fluoroalkylcarbonyl products, which can undergo further functionalization through facile nucleophilic replacement of the α-chloro substituent (Tang & Dolbier, 2015).
Synthesis of Nitrobenzenesulfonyl Chloride
A novel synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for certain pesticides, was developed to overcome the cost and availability challenges of starting materials. This synthesis utilized a more accessible route, highlighting the versatility and economic benefits of innovative synthesis strategies for sulfonyl chloride compounds (Du et al., 2005).
Prosthetic Agent for Radiolabelling
The use of fluoroalkylsulfonyl chlorides as prosthetic agents in radiolabelling has been explored, particularly for the synthesis of 3-[18F]fluoropropanesulfonyl chloride. This compound serves as a versatile agent for attaching fluorine-18 to various molecules, facilitating the creation of imaging agents for positron emission tomography (PET) (Löser et al., 2013).
Fluoroalkylthiolation of Arenes
A straightforward method for fluoroalkylthiolation using fluoroalkylsulfonyl chlorides has been developed, showcasing these compounds as potent reagents for electrophilic fluoroalkylthiolation of electron-rich arenes and thiols. This approach utilizes diethyl phosphite as a reducing agent, opening new avenues for the functionalization of aromatic compounds (Jiang, Yi, & Liu, 2016).
Fluorescent Amino Acid Incorporation
The biosynthetic incorporation of fluorophores into proteins at defined sites using an orthogonal tRNA/aminoacyl-tRNA synthetase pair represents a novel application. This method, applicable to various fluorophores, facilitates studies of protein structure, dynamics, and interactions, showcasing the broader utility of fluorinated compounds in biochemistry and molecular biology (Summerer et al., 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-(3-fluorophenyl)ethanesulfonyl Chloride is also dependent on the specific chemical reaction it’s used in . As a sulfonyl chloride compound, it’s likely to act as an electrophile, reacting with nucleophiles in various chemical transformations.
Result of Action
The molecular and cellular effects of 2-(3-fluorophenyl)ethanesulfonyl Chloride’s action would depend on the specific chemical reactions it’s involved in . As a sulfonyl chloride, it’s likely to participate in reactions leading to the formation of sulfonamides, sulfonic esters, and other related compounds.
Action Environment
The action, efficacy, and stability of 2-(3-fluorophenyl)ethanesulfonyl Chloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, like other sulfonyl chlorides, it may hydrolyze in the presence of moisture, leading to the formation of sulfonic acids.
properties
IUPAC Name |
2-(3-fluorophenyl)ethanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-13(11,12)5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUITPKYGNZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284199 | |
Record name | 3-Fluorobenzeneethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)ethanesulfonyl Chloride | |
CAS RN |
728919-65-1 | |
Record name | 3-Fluorobenzeneethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728919-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobenzeneethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-fluorophenyl)ethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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